6-(cyclopentyloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)nicotinamide
Description
Properties
IUPAC Name |
6-cyclopentyloxy-N-[2-(2-oxopyrimidin-1-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-16(18-9-11-21-10-3-8-19-17(21)23)13-6-7-15(20-12-13)24-14-4-1-2-5-14/h3,6-8,10,12,14H,1-2,4-5,9,11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPPKMFBZHVIHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)NCCN3C=CC=NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of nicotinamide and 2-oxopyrimidinyl motifs. Below is a comparative analysis with structurally related compounds from the evidence:
Table 1: Structural and Functional Comparison
*Molecular weight calculated based on formula: C18H22N4O3.
Key Observations
Nicotinamide vs. Non-Nicotinamide Scaffolds: The target compound’s nicotinamide core differentiates it from ’s butanamide derivatives and ’s glycine-based PNA synthons. Nicotinamide derivatives are often explored for metabolic enzyme targeting (e.g., NAMPT in cancer therapy) , whereas butanamide and glycine analogs in and are associated with protease inhibition or oligonucleotide synthesis .
2-Oxopyrimidinyl Motif: The target compound shares the 2-oxopyrimidin-1(2H)-yl group with (tetrahydropyrimidinyl) and (pyrimidinone). This moiety is a hydrogen-bond acceptor/donor, critical for interactions with biological targets. However:
- In , the 2-oxotetrahydropyrimidinyl group is part of a rigid, bicyclic system, likely enhancing protease binding .
- In , the pyrimidinone is conjugated to a glycine backbone for PNA applications, suggesting divergent utility in bioconjugation .
Substituent Effects: The cyclopentyloxy group in the target compound may improve metabolic stability compared to smaller alkoxy groups (e.g., methyl or ethyl). This contrasts with ’s dimethylphenoxy group, which adds bulk and aromaticity for hydrophobic binding . The ethyl linker in the target compound’s side chain provides flexibility, whereas ’s acetyl-glycine linker is shorter and more conformationally restricted .
Molecular Weight and Drug-Likeness :
- The target compound (~386 g/mol) falls within Lipinski’s rule of five guidelines (ideal for oral bioavailability), unlike ’s ~700 g/mol derivatives (likely parenteral use) and ’s PNA synthon (research-grade reagent) .
Preparation Methods
Alkoxylation of Nicotinic Acid Derivatives
The introduction of the cyclopentyloxy group at the 6-position of nicotinic acid typically employs two strategies:
a) Nucleophilic Aromatic Substitution (SNAr)
Nicotinic acid derivatives with a leaving group (e.g., halogen) at the 6-position undergo substitution with cyclopentanol under basic conditions. For example:
6-Chloronicotinic acid + Cyclopentanol → 6-Cyclopentyloxynicotinic acid (K2CO3, DMF, 80°C, 12 h)
This method achieves moderate yields (50–65%) but requires anhydrous conditions to prevent hydrolysis.
b) Mitsunobu Reaction
Direct alkoxylation of 6-hydroxynicotinic acid using cyclopentanol via the Mitsunobu reaction (diethyl azodicarboxylate [DEAD], triphenylphosphine [PPh3], THF, 0°C to RT). This approach offers higher regioselectivity (>90%) and yields (70–85%) but incurs higher costs due to reagent expenses.
Synthesis of 2-(2-Oxopyrimidin-1(2H)-yl)ethylamine
Alkylation of Pyrimidin-2(1H)-one
Pyrimidin-2(1H)-one is treated with 2-bromoethylamine hydrobromide in the presence of a base (e.g., K2CO3) in acetonitrile at reflux (82°C, 8 h). The reaction proceeds via nucleophilic attack at the N1 position, yielding 2-(2-oxopyrimidin-1(2H)-yl)ethylamine with a purity of ≥95% after recrystallization.
Mechanistic Note : Competing O-alkylation is suppressed by using a polar aprotic solvent and excess amine.
Amide Coupling: Final Step Assembly
The coupling of 6-cyclopentyloxynicotinic acid and 2-(2-oxopyrimidin-1(2H)-yl)ethylamine employs standard peptide coupling reagents. Comparative data for common methods are summarized below:
| Method | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Carbodiimide-Mediated | EDCI, HOBt, DIPEA, DCM, 24 h, RT | 78% | 92% |
| Uranium-Based | HATU, DIPEA, DMF, 12 h, RT | 85% | 95% |
| Mixed Anhydride | Isobutyl chloroformate, NMM, THF | 65% | 88% |
HATU = Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium; EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = Hydroxybenzotriazole.
The HATU-mediated method is preferred for its efficiency, though EDCI/HOBt offers cost advantages for scale-up.
Purification and Characterization
Purification : Column chromatography (SiO2, ethyl acetate/hexanes 3:7 → 1:1 gradient) followed by recrystallization from ethanol/water yields the pure compound (mp 148–150°C).
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d6): δ 8.78 (s, 1H, pyridine H2), 8.25 (d, J = 8.4 Hz, 1H, pyridine H4), 7.45 (d, J = 8.4 Hz, 1H, pyridine H5), 5.21 (quin, J = 6.8 Hz, 1H, cyclopentyl OCH), 3.65 (t, J = 6.0 Hz, 2H, CH2N), 3.52 (t, J = 6.0 Hz, 2H, CH2NH), 1.85–1.55 (m, 8H, cyclopentyl).
- HRMS : m/z calcd for C17H20N4O3 [M+H]+: 329.1609; found: 329.1612.
Alternative Routes and Optimization Strategies
One-Pot Alkoxylation-Coupling Approach
Recent advances demonstrate the feasibility of a telescoped synthesis where 6-chloronicotinic acid undergoes in situ alkoxylation with cyclopentanol, followed by direct coupling with the amine without intermediate isolation. This reduces processing time by 30% but requires careful control of pH to prevent side reactions.
Enzymatic Amidation
Lipase-catalyzed amidation in non-aqueous media (e.g., Candida antarctica Lipase B, tert-butanol, 40°C) achieves 72% yield with minimal racemization, offering a greener alternative to traditional methods.
Q & A
Q. What are the key synthetic pathways for 6-(cyclopentyloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)nicotinamide?
The synthesis involves:
- Coupling reactions between nicotinamide derivatives and cyclopentyloxy intermediates.
- Cyclization of pyrimidinone moieties under controlled pH and temperature.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity . Methodological focus: Optimize reaction yields by testing polar solvents (e.g., DMF) and catalysts (e.g., palladium-based) .
Q. How is the molecular structure of this compound confirmed?
- 1H/13C NMR spectroscopy identifies functional groups (e.g., cyclopentyloxy protons at δ 1.5–2.1 ppm, pyrimidinone carbonyl at δ 165–170 ppm).
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%) .
- Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ = 440.52) .
Q. What biological activities have been reported for this compound?
- Antifungal activity : Inhibition of ergosterol biosynthesis in Candida albicans (IC₅₀ = 8.2 µM) via binding to lanosterol demethylase .
- Anticancer potential : Induction of apoptosis in HeLa cells (EC₅₀ = 12.5 µM) through caspase-3 activation .
- In vitro assays : Dose-response curves and Western blotting validate mechanisms .
Advanced Research Questions
Q. How can synthesis yield be optimized for large-scale production?
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate solubility and reaction rates .
- Catalyst selection : Palladium catalysts (e.g., Pd/C) improve coupling efficiency (yield increase from 45% to 72%) .
- Process monitoring : Use inline FTIR to track reaction completion and minimize side products .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Replicate assay conditions : Standardize cell lines (e.g., ATCC-certified HeLa), culture media, and incubation times.
- Purity verification : Reanalyze compound batches via HPLC and NMR to exclude impurities as confounding factors .
- Orthogonal assays : Compare results from fluorescence-based viability assays with flow cytometry apoptosis detection .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Analog synthesis : Modify the cyclopentyloxy group (e.g., replace with cyclohexyl or aryl groups) and test for antifungal activity .
- Bioisosteric replacement : Substitute the pyrimidinone ring with triazinone or quinazolinone moieties to assess selectivity .
- Data analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to target enzymes .
Q. How to evaluate the compound’s bioavailability and pharmacokinetics?
- Physicochemical profiling : Measure logP (octanol/water partition coefficient) to predict membrane permeability (reported logP = 2.8) .
- Solubility assays : Perform kinetic solubility tests in PBS (pH 7.4) and simulated gastric fluid .
- In vivo PK studies : Administer orally (10 mg/kg) to murine models and quantify plasma levels via LC-MS/MS over 24 hours .
Q. What experimental approaches elucidate the compound’s mechanism of action?
- Enzyme inhibition assays : Measure IC₅₀ against purified lanosterol demethylase using UV-Vis spectroscopy (NADPH depletion rate) .
- X-ray crystallography : Resolve co-crystal structures with target enzymes to identify binding motifs (e.g., hydrogen bonds with pyrimidinone carbonyl) .
- CRISPR-Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. enzyme-deficient cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
